2-Methoxy-5-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a methyl group at the fifth position, and a sulfonamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylpyridine-3-sulfonamide typically involves the following steps:
Nitration of 2-Methoxy-5-methylpyridine: The starting material, 2-Methoxy-5-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the third position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting 2-Methoxy-5-methylpyridine-3-amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the third position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 2-Methoxy-5-methylpyridine-3-sulfonic acid.
Reduction: 2-Methoxy-5-methylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with enzyme active sites, leading to inhibition of enzyme activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
2-Methoxy-5-methylpyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
2-Methoxy-5-methylpyridine-3-amine: Similar structure but with an amino group instead of a sulfonamide group.
Uniqueness
2-Methoxy-5-methylpyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of methoxy, methyl, and sulfonamide groups in the pyridine ring enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWMXNNQMBEIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.